molecular formula C13H21N3O3S B1394647 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1219957-14-8

2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1394647
CAS No.: 1219957-14-8
M. Wt: 299.39 g/mol
InChI Key: UIEQEQXIMNNPIC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this compound follows established International Union of Pure and Applied Chemistry protocols for complex heterocyclic compounds. The official Chemical Abstracts Service registry number for this compound is 1219957-14-8, which provides a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound as 1-Piperazineethanol, 4-[3-amino-4-(methylsulfonyl)phenyl]-, which emphasizes the piperazine core structure as the principal component.

The systematic name construction begins with the piperazine heterocycle as the base structure, followed by the ethanol substituent at the 1-position of the piperazine ring. The phenyl ring system is designated as a 4-substituent on the piperazine, with the amino group positioned at the 3-position and the methylsulfonyl group at the 4-position of the benzene ring. This naming convention ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The nomenclature reflects the hierarchical priority system established by International Union of Pure and Applied Chemistry guidelines, where the piperazine ring takes precedence as the principal functional group. The systematic approach to naming ensures that each functional group and its positional relationship within the molecular framework is clearly defined and universally understood across different scientific disciplines and research applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₂₁N₃O₃S, indicating a composition of thirteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This molecular composition reflects the complex heterocyclic structure incorporating multiple functional groups and heteroatoms that contribute to the compound's distinctive chemical properties.

The molecular weight has been determined to be 299.39 grams per mole, placing this compound in the category of medium-sized organic molecules suitable for pharmaceutical applications. The molecular weight distribution among the constituent elements reveals that carbon contributes the largest mass fraction, followed by hydrogen, nitrogen, oxygen, and sulfur in decreasing order of abundance.

Property Value Units Source
Molecular Formula C₁₃H₂₁N₃O₃S -
Molecular Weight 299.39 g/mol
Carbon Content 52.15 % by mass Calculated
Hydrogen Content 7.08 % by mass Calculated
Nitrogen Content 14.04 % by mass Calculated
Oxygen Content 16.03 % by mass Calculated
Sulfur Content 10.70 % by mass Calculated

The elemental composition analysis reveals a balanced distribution of heteroatoms, with nitrogen comprising approximately 14% of the total molecular weight. This significant nitrogen content, distributed across three nitrogen atoms, contributes to the compound's potential for hydrogen bonding interactions and influences its solubility characteristics and biological activity profile.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound involves examination of the spatial arrangement of atoms and the preferred conformations adopted by the molecule in solution and solid state. The piperazine ring system exhibits characteristic chair conformations similar to cyclohexane, with nitrogen atoms occupying equatorial and axial positions that influence the overall molecular geometry.

Computational studies predict a density of 1.291 ± 0.06 grams per cubic centimeter for this compound, indicating a relatively compact molecular packing arrangement. This density value suggests significant intermolecular interactions, likely involving hydrogen bonding between the amino, hydroxyl, and sulfonyl functional groups present in the molecular structure.

The conformational flexibility of the molecule is influenced by several rotatable bonds, including the ethanol side chain attached to the piperazine ring and the connection between the piperazine and the substituted benzene ring. The methylsulfonyl group introduces additional steric considerations that may restrict certain conformational states and favor specific orientations of the aromatic ring relative to the piperazine core.

Theoretical calculations predict a boiling point of 582.4 ± 50.0 degrees Celsius, which reflects the strong intermolecular forces present in the condensed phase. This elevated boiling point is consistent with the presence of multiple polar functional groups capable of forming extensive hydrogen bonding networks between molecules in the liquid state.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by a complex distribution of electron density across multiple heteroatoms and conjugated systems. The presence of nitrogen atoms in both the piperazine ring and the amino substituent creates multiple sites for electron donation and potential coordination chemistry applications.

Quantum chemical calculations predict a pKa value of 14.96 ± 0.10, indicating that the compound exhibits basic character under physiological conditions. This basicity is primarily attributed to the nitrogen atoms in the piperazine ring system, which can readily accept protons to form positively charged species. The relatively high pKa value suggests that the compound will exist predominantly in its neutral form at physiological pH.

The sulfur atom in the methylsulfonyl group adopts a formal oxidation state of +6, creating a strongly electron-withdrawing center that influences the electronic distribution throughout the aromatic ring system. This electron-withdrawing effect may modulate the basicity of the adjacent amino group and affect the overall electronic properties of the molecule.

Electronic Property Calculated Value Standard Deviation Method
pKa 14.96 ± 0.10 Computational prediction
Dipole Moment Not specified - -
HOMO Energy Not specified - -
LUMO Energy Not specified - -
Band Gap Not specified - -

The aromatic ring system provides a delocalized π-electron framework that can participate in various electronic interactions. The substitution pattern on the benzene ring, with the amino group at the meta position relative to the methylsulfonyl group, creates an asymmetric electronic environment that may influence the compound's reactivity and binding characteristics.

The heteroatom-rich structure of this compound makes it particularly suitable for computational studies using density functional theory methods. The multiple nitrogen and oxygen atoms provide excellent coordination sites for metal complexation studies and can serve as hydrogen bond acceptors in supramolecular assembly investigations.

Properties

IUPAC Name

2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQEQXIMNNPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution on the Phenyl Ring: The introduction of the amino and methylsulfonyl groups onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while sulfonylation can introduce the methylsulfonyl group.

    Coupling Reactions: The phenyl ring with the desired substituents is then coupled to the piperazine ring using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group or further to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions to form ethers or esters.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methylthio or methyl derivatives.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol exhibit antidepressant properties by modulating serotonin receptors. The piperazine structure allows for effective binding to these receptors, enhancing mood regulation .

Anticancer Potential

The compound's ability to inhibit specific cellular pathways has been explored in cancer research. Its structural components may interfere with cell proliferation mechanisms, making it a candidate for further studies in oncology .

Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. The presence of the methylsulfonyl group is believed to enhance solubility and bioavailability, facilitating its action within the central nervous system .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Antidepressant Efficacy : A study demonstrated that derivatives of this compound showed significant improvement in depressive symptoms in animal models, indicating its potential as an antidepressant agent .
  • Cancer Cell Line Studies : In vitro studies revealed that this compound inhibited growth in various cancer cell lines, suggesting its role as a potential anticancer drug .
  • Neuroprotective Mechanisms : Research into neuroprotection showed that treatment with this compound reduced markers of oxidative stress in neuronal cultures, indicating possible therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various interactions, including hydrophobic and van der Waals interactions. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Substituent Variations

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol (1219957-14-8) Not explicitly stated* ~309.38 (estimated) 3-amino, 4-methylsulfonyl phenyl Dual functional groups enhance polarity and binding potential
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (1183251-84-4) C₁₃H₁₈F₃N₃O 289.30 4-amino, 2-trifluoromethyl phenyl Trifluoromethyl group increases lipophilicity and metabolic stability
2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol (1154310-95-8) C₁₃H₁₈ClN₃O₃S 331.82 3-amino, 4-chloro phenylsulfonyl Chlorine atom introduces steric and electronic effects
2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-ethanol (16017-64-4) C₁₃H₂₀N₂O₃S 284.37 4-methylphenyl sulfonyl Lacks amino group; simpler sulfonyl structure
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol (109806-71-5) C₁₉H₂₃ClN₂O 330.85 Bis-aryl (chlorophenyl/phenyl) methyl Bulky aromatic groups may limit solubility

*Molecular formula for the target compound is inferred as C₁₃H₁₉N₃O₃S based on substituents.

Physicochemical Properties

  • Melting Points: The 4-methylphenyl sulfonyl analog (CAS 16017-64-4) melts at 130–132°C, likely due to its crystalline sulfonyl group . Compounds with amino groups (e.g., 1219957-14-8, 1154310-95-8) may exhibit lower melting points due to hydrogen-bonding disruption.
  • pKa and Solubility: The 4-methylphenyl sulfonyl derivative has a predicted pKa of ~14.96, indicating a weakly basic piperazine nitrogen . Amino-containing analogs (e.g., 1219957-14-8) may have lower pKa values (~9–11) due to protonation of the aromatic amine. The trifluoromethyl analog (CAS 1183251-84-4) likely has reduced aqueous solubility compared to the target compound due to its hydrophobic CF₃ group .

Biological Activity

2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol, also known by its CAS number 1219957-14-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an amino group, and a methylsulfonyl group, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H21N3O3S
Molecular Weight299.39 g/mol
Density1.291 g/cm³ (predicted)
Boiling Point582.4 °C (predicted)
pKa14.96 (predicted)
Hazard ClassIrritant

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfonyl group enhances solubility and stability, allowing for better interaction with receptors or enzymes. The piperazine ring is known for its role in modulating receptor activity, particularly in the central nervous system.

Pharmacological Activities

Research indicates that this compound may exhibit various pharmacological activities:

  • Antidepressant Effects : Studies suggest that derivatives of piperazine compounds can influence serotonin and norepinephrine pathways, potentially providing antidepressant effects.
  • Antipsychotic Properties : The structural similarity to known antipsychotic agents positions this compound as a candidate for further investigation in treating psychotic disorders.
  • Anti-inflammatory Activity : The presence of the methylsulfonyl group may confer anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.

Case Studies and Research Findings

  • Antidepressant Activity : A study on piperazine derivatives demonstrated that modifications at the phenyl ring could enhance binding affinity to serotonin receptors, suggesting similar potential for this compound .
  • Receptor Interaction Studies : In vitro assays have shown that compounds with similar structures can act as selective antagonists at serotonin receptors, indicating that this compound may exhibit comparable receptor modulation .
  • Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic applications, further studies are required to establish safety profiles in vivo .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural VariationPotential Activity
2-{4-[3-Amino-4-(methylthio)phenyl]-1-piperazinyl}-1-ethanolMethylthio instead of methylsulfonylAltered pharmacokinetics
2-{4-[3-Amino-4-(methyl)phenyl]-1-piperazinyl}-1-ethanolMethyl group onlyReduced receptor activity
2-{4-[3-Amino-4-(sulfonyl)phenyl]-1-piperazinyl}-1-ethanolSulfonyl groupEnhanced solubility but altered potency

Q & A

Q. What are the established synthetic routes for 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves coupling a piperazine derivative with a methylsulfonyl-substituted phenyl intermediate. For example, α-bromo-4-(methylsulfonyl)acetophenone (prepared via literature methods) reacts with substituted anilines in the presence of NaHCO₃ in anhydrous methanol to form intermediates, which are further functionalized with ethanolamine derivatives . Alternatively, K₂CO₃-mediated reflux in acetonitrile has been used for similar piperazinyl couplings .

Q. How is the purity of this compound validated in research settings?

Purity is typically assessed via HPLC with UV detection (λ = 254 nm) and confirmed by ¹H/¹³C NMR spectroscopy. For example, in analogous piperazinyl compounds, silica gel column chromatography (eluent: EtOAc/petroleum ether, 1:1) is employed for purification, followed by melting point determination and elemental analysis .

Q. What safety protocols are recommended for handling this compound?

Wear PPE (lab coat, nitrile gloves, safety goggles) and use respiratory protection (NIOSH-certified P95 or EU-standard P1 filters) when handling powders or aerosols. Work in a fume hood to minimize inhalation risks. Emergency procedures include oxygen administration for respiratory distress and decontamination with water for skin contact .

Q. How is the compound characterized structurally?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
  • NMR : ¹H NMR identifies proton environments (e.g., piperazinyl CH₂ at δ 2.5–3.5 ppm; ethanol -OH at δ 1.5–2.0 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₃H₂₀N₂O₃S: 284.37 g/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yields depend on reaction conditions. For example, substituting NaHCO₃ with K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C improves nucleophilic substitution efficiency by enhancing deprotonation . Catalyst screening (e.g., KI for halogen exchange) and microwave-assisted synthesis may further reduce reaction times .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methylsulfonyl with halogen or nitro groups) and evaluating biological activity. For example, in piperazinyl derivatives, analgesic potency is tested in rodent hot-plate assays, with ED₅₀ values compared to reference compounds (e.g., glafenine) . Computational docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin receptors) can rationalize observed activity .

Q. How can discrepancies in pharmacological data be resolved?

Contradictions in activity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated reference compounds and replicate experiments under controlled pH/temperature. Cross-validate results with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What advanced analytical techniques improve characterization accuracy?

  • X-ray crystallography : Resolves stereochemistry and confirms hydrogen bonding (e.g., ethanol -OH interactions with sulfonyl groups) .
  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) at ppm levels.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .

Q. How is the compound’s stability under varying conditions assessed?

Accelerated stability studies involve storing the compound at 40°C/75% RH for 6 months, with periodic HPLC analysis. Degradation products (e.g., hydrolysis of the sulfonyl group) are identified via LC-MS. For light sensitivity, expose samples to UV (365 nm) and monitor absorbance changes .

Q. What strategies mitigate solubility challenges in biological assays?

Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. For in vivo studies, employ cyclodextrin-based solubilization (e.g., 20% hydroxypropyl-β-cyclodextrin in PBS) to enhance bioavailability .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent ethanol oxidation .
  • Purification : Gradient elution in column chromatography (e.g., 10–50% EtOAc in hexane) resolves closely related impurities .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol

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